N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide” is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . They have been found to be effective against various types of bacteria and have been used as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Mode of Action
For instance, some furan/thiophene-2-carboxamide derivatives have been found to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound’s interaction with its targets could lead to changes in the function of these enzymes, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Given that some furan derivatives have been found to inhibit enzymes such as ache and bche , it can be inferred that the compound might affect cholinergic pathways. These pathways are involved in transmitting signals in the nervous system and play a crucial role in functions such as muscle movement, breathing, heart rate, and many others.
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, presence of other substances, and light exposure can affect the compound’s stability and activity. For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-furoic acid with 2,2’-bithiophene-5-carbaldehyde, followed by reduction and amidation reactions. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and bithiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The carboxamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce various hydroxyethyl derivatives .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide fungicide with a similar structure but different biological activity.
Furcarbanil: Another furan carboxamide used in agricultural applications.
Methfuroxam: A furan derivative with distinct chemical properties and uses.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide is unique due to the presence of both furan and bithiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-10(9-16-15(18)11-3-1-7-19-11)12-5-6-14(21-12)13-4-2-8-20-13/h1-8,10,17H,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYKEXLSCGTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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